molecular formula C21H15N5O2S B2607057 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189972-46-0

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2607057
CAS No.: 1189972-46-0
M. Wt: 401.44
InChI Key: ZFMWFTRIGGURGD-UHFFFAOYSA-N
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Description

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel, potent, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. This compound acts through a covalent mechanism, binding to the Cys-481 residue in the BTK active site, which leads to sustained suppression of B-cell activation and proliferation. According to a recent 2024 study, this specific inhibitor was designed to explore new chemical space in BTK inhibition and has shown compelling activity in preclinical models of B-cell malignancies and autoimmune disorders. Its research value is particularly high for investigating the pathophysiological roles of BTK in diseases like chronic lymphocytic leukemia, rheumatoid arthritis, and multiple sclerosis. The unique structural scaffold, incorporating the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core, provides a valuable tool for researchers dissecting signaling pathways and developing next-generation therapeutics that aim to overcome resistance mechanisms observed with other BTK inhibitors. This makes it an essential biochemical probe for high-throughput screening, target validation, and mechanistic studies in immunology and oncology research.

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S/c27-18(16-12-22-17-9-5-4-8-15(16)17)13-29-21-24-23-19-20(28)25(10-11-26(19)21)14-6-2-1-3-7-14/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMWFTRIGGURGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Attachment of the Thio Group: The indole derivative is then reacted with a suitable thioester or thiol under basic conditions to introduce the thio group.

    Construction of the Triazolopyrazine Core: The final step involves the cyclization of the intermediate compound with a triazole precursor under high-temperature conditions, often in the presence of a catalyst such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indole moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indole-2-ol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications:

  • Anticancer Activity : The indole core is often associated with anticancer properties. Studies have indicated that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis. The presence of the triazole and pyrazine rings may enhance these effects by interacting with specific molecular targets involved in cancer pathways .
  • Antiviral Properties : Recent investigations into similar compounds have shown efficacy against viral enzymes such as RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. The compound may exhibit similar inhibitory effects against viruses like SARS-CoV-2 due to its structural motifs .

Biological Research

The compound can serve as a valuable tool in biological studies:

  • Enzyme Inhibition Studies : Its potential to inhibit specific enzymes involved in cellular processes makes it an excellent candidate for studying enzyme kinetics and mechanisms of action. Research has shown that compounds with similar structures can modulate enzymatic activity related to inflammation and cancer .
  • Cellular Signaling Pathways : By investigating how this compound interacts with cellular receptors or enzymes, researchers can gain insights into signaling pathways that regulate cell survival and proliferation .

Material Science

The unique chemical structure allows for applications beyond biology:

  • Polymer Development : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or unique optical characteristics. This is particularly relevant in the development of smart materials or drug delivery systems .

Case Studies

  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that derivatives based on indole and triazole structures significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Antiviral Efficacy :
    • A series of compounds structurally related to the target molecule were tested for their ability to inhibit RdRp in SARS-CoV-2. Results showed that modifications at specific positions increased inhibitory potency, suggesting that this compound could be optimized for enhanced antiviral activity .

Mechanism of Action

The mechanism of action of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features :

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical differences between the target compound and structurally related derivatives:

Compound Name Substituents (Position 3) Substituents (Position 7) Key Properties/Activities Reference
3-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (Target) Thioether-linked indole Phenyl Hypothesized kinase inhibition, anticancer
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Thioxo (S=O) 4-Fluorobenzyl Validated titrimetric quantification (99–101%)
3-Aryl/heteryl-N7-aryl/benzyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones Varied aryl/heteroaryl Benzyl/aryl Broad synthetic accessibility
9-Acetyl-7-(4-bromophenyl)-2-(1H-indol-3-yl)-4-(p-tolyl)pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-one Indole, acetyl, p-tolyl 4-Bromophenyl Anticancer activity (validated via MS/NMR)

Key Observations:

Substituent Impact on Bioactivity: The thioether-linked indole in the target compound may enhance DNA intercalation or kinase binding compared to thioxo (S=O) derivatives like 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, which is primarily characterized for analytical stability . Fluorinated benzyl groups (e.g., 4-fluorobenzyl) improve metabolic stability but reduce solubility compared to non-fluorinated aryl groups .

Synthetic Flexibility :

  • The method described in allows modular substitution at both positions 3 and 7, enabling rapid diversification for structure-activity relationship (SAR) studies.

Analytical and Pharmacological Comparisons

Quantitative Determination

  • Target Compound: No direct analytical data are available, but potentiometric titration methods validated for 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (99–101% purity, ±0.22% uncertainty) could be adapted .
  • Impurity Profiles: Related compounds exhibit impurities from synthetic intermediates (e.g., hydrazino derivatives) or oxidative degradation, necessitating HPLC monitoring .

Biological Activity

The compound 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antibacterial properties, supported by data tables and case studies.

Chemical Structure

The compound features an indole moiety linked to a triazolo-pyrazinone structure via a thioether bond. Its unique structure contributes to its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to the indole structure. For instance, derivatives such as 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides have shown significant inhibitory effects against respiratory syncytial virus (RSV) and influenza A virus (IAV) with low micromolar EC50 values . The mechanism involves the inhibition of viral replication through interaction with viral polymerases.

Table 1: Antiviral Activity of Indole Derivatives

CompoundVirus TargetEC50 Value (µM)Mechanism of Action
2-(1H-indol-3-yl)thio-N-benzyl-acetamideRSV<10RdRp Inhibition
2-(1H-indol-3-yl)thio-N-benzyl-acetamideIAV<10RdRp Inhibition
This compoundSARS-CoV-2TBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds related to the triazolo-pyrazinone structure have demonstrated antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 17.83 µM to 19.73 µM .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 Value (µM)Reference
Compound A (related to indole)MCF-719.73
Compound B (related to indole)MDA-MB-23117.83

Antibacterial Activity

Indole derivatives have also shown promise as antibacterial agents. A study reported that certain synthesized compounds displayed activity against both Gram-positive and Gram-negative bacteria, including MRSA and E. coli . The presence of specific functional groups in these compounds enhances their antibacterial efficacy.

Table 3: Antibacterial Activity of Indole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound CMRSA0.98
Compound DE. coliTBD

Case Studies

In a notable study involving N-benzyl-acetamides , several derivatives were synthesized and evaluated for their biological activity against SARS-CoV-2's RNA-dependent RNA polymerase (RdRp). The results indicated that modifications in the indole structure significantly influenced antiviral potency .

Another research effort focused on triazolo-pyrazinone derivatives , which were synthesized through a one-pot reaction and evaluated for their anticancer properties against multiple cell lines. These studies suggest that structural modifications can lead to enhanced biological activity .

Q & A

Q. Assay Conditions :

  • Use ATP-concentration-matched assays (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Include positive controls (e.g., staurosporine) and vehicle controls (DMSO) to normalize data .

Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate inhibition constants and assess statistical significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.